Trifluoroacetyl chloride

Description

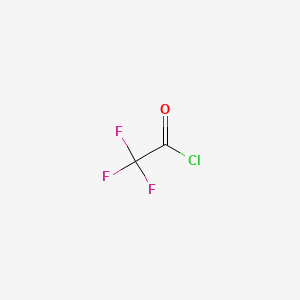

This compound is an acyl chloride. It derives from a trifluoroacetic acid.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQBEPDZQUOCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF3O | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029176 | |

| Record name | Trifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS] | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-27 °C | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl. | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.384 g/mL at 20 °C | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

72 psia at 25 °C (3273 mm Hg) | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless liquified gas | |

CAS No. |

354-32-5 | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23U71SY9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluoroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trifluoroacetyl chloride chemical properties and structure

An In-depth Technical Guide to Trifluoroacetyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CF₃COCl), a perfluorinated acyl chloride, is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This document provides a comprehensive overview of its chemical properties, molecular structure, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and handling are presented, alongside a discussion of its role in modern drug development. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound is a colorless gas at standard temperature and pressure, typically shipped and stored as a liquefied gas under its own vapor pressure.[1][3] It possesses a pungent odor and fumes in the presence of moist air due to its high reactivity with water.[2][4] Its physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂ClF₃O | [1] |

| Molecular Weight | 132.47 g/mol | [5] |

| CAS Number | 354-32-5 | [1] |

| IUPAC Name | 2,2,2-trifluoroacetyl chloride | [5] |

| Melting Point | -146 °C | [1][6] |

| Boiling Point | -27 °C | [1][6] |

| Density (liquid) | 1.384 g/mL at 20 °C | [1] |

| Vapor Density | 4.6 (vs air) | [6] |

| Vapor Pressure | 3760 mmHg at 25°C | [6] |

| Appearance | Colorless gas | [2][5] |

Molecular Structure and Bonding

This compound consists of a central carbonyl group bonded to a trifluoromethyl group and a chlorine atom. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2]

Caption: Molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its reaction products. Vibrational and nuclear magnetic resonance spectroscopy are primary methods for its analysis.[7]

| Spectroscopic Data | Description | Reference |

| ¹⁹F NMR | The chemical shift of the trifluoroacetyl group is sensitive to the molecular environment, typically appearing in the range of -67 to -85 ppm relative to CFCl₃. This variability is useful for structural elucidation of its derivatives. | [8][9] |

| IR Spectroscopy | Infrared spectroscopy is a powerful tool for monitoring reactions involving this compound, with characteristic peaks for the C=O and C-F bonds. | [7] |

| Mass Spectrometry | GC-MS is used for the identification and quantification of this compound. | [5] |

Reactivity and Chemical Reactions

This compound is a highly reactive acyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon.

Reactivity Profile

-

Reaction with Nucleophiles: It reacts vigorously with protic nucleophiles.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents, alkalis, and certain ethers like diisopropyl ether, with which it may react explosively in the presence of metal salts.[5][10]

Caption: Reactivity of this compound with nucleophiles.

Synthesis and Handling

Laboratory and Industrial Synthesis

Several methods exist for the synthesis of this compound. A common industrial approach involves the catalytic chlorination of trifluoroacetaldehyde (fluoral) with chlorine gas over an activated carbon catalyst.[11]

-

Reaction: CF₃CHO + Cl₂ → CF₃COCl + HCl

-

Conditions: The reaction is typically carried out in the gas phase at temperatures between 130°C and 250°C.[11]

Other laboratory-scale methods include the reaction of trifluoroacetic acid with reagents like benzoyl chloride.[7]

Experimental Protocol: Synthesis from Trifluoroacetaldehyde

Objective: To synthesize this compound by catalytic chlorination of trifluoroacetaldehyde.

Materials:

-

Fixed-bed reactor

-

Activated carbon catalyst

-

Trifluoroacetaldehyde (fluoral) gas

-

Chlorine gas

-

Nitrogen gas (for purging)

-

Condenser and collection system cooled to low temperatures

Procedure:

-

Pack the reactor with the activated carbon catalyst.

-

Purge the system with nitrogen gas and heat the reactor to the desired temperature (e.g., 185°C).[11]

-

Introduce a gaseous mixture of trifluoroacetaldehyde and chlorine (e.g., in a molar ratio of 1:1 to 1:2) into the reactor.[11]

-

The gaseous products exiting the reactor are passed through a condenser to liquefy the this compound.

-

The collected liquid is then purified by distillation.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a toxic and corrosive substance.[4][5]

-

Toxicity: It may be fatal if inhaled, ingested, or absorbed through the skin. Vapors are extremely irritating to the eyes, skin, and respiratory tract.[1][5]

-

Handling: Work should be conducted in a well-ventilated fume hood.[10][12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[10][13]

-

Storage: It should be stored as a liquid under pressure in a cool, dry, well-ventilated area, away from incompatible materials.[13] Containers must be kept tightly sealed.

Applications in Research and Drug Development

The primary use of this compound is as a reagent to introduce the trifluoromethyl group into molecules, a common strategy in drug design to enhance properties like metabolic stability and lipophilicity.[1][14]

-

Pharmaceutical Intermediates: It is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For instance, derivatives of this compound are used in the synthesis of compounds with applications in treating drug-resistant tuberculosis and other conditions.[14]

-

Protecting Group: The trifluoroacetyl group can be used as a protecting group for amines and alcohols in organic synthesis.

-

Analytical Reagent: It has been explored as a derivatizing agent for amines, alcohols, and phenols for analysis by ¹⁹F NMR spectroscopy.[1]

-

Metabolism Studies: this compound is a reactive metabolite of the anesthetic halothane, and its formation is linked to halothane-induced hepatitis through the acylation of liver proteins.[5][10] This has been a significant area of toxicological research.

Conclusion

This compound is a valuable but hazardous chemical reagent. Its high reactivity, driven by the trifluoromethyl group, makes it an indispensable tool for the synthesis of complex fluorinated molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | 354-32-5 [chemicalbook.com]

- 5. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 354-32-5 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. echemi.com [echemi.com]

- 11. US4643851A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. leonidchemicals.net [leonidchemicals.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Trifluoroacetyl Chloride from Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trifluoroacetyl chloride from trifluoroacetic acid. This compound is a crucial reagent in organic synthesis, widely utilized for the introduction of the trifluoroacetyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and biological activity. This document outlines the primary synthetic route, details the experimental protocol, and presents relevant quantitative data.

Introduction to Synthetic Pathways

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic chemistry. For the synthesis of this compound from trifluoroacetic acid, several chlorinating agents can theoretically be employed, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). However, the most specifically cited method in the literature for this particular conversion is the use of benzoyl chloride (C₆H₅COCl).

The reaction with benzoyl chloride proceeds via an acid-catalyzed nucleophilic acyl substitution. Trifluoroacetic acid, being a strong acid, can protonate the carbonyl oxygen of benzoyl chloride, increasing its electrophilicity. The trifluoroacetate anion then acts as a nucleophile, attacking the carbonyl carbon of the activated benzoyl chloride. The resulting intermediate subsequently collapses to form this compound and benzoic acid.

Experimental Protocol: Synthesis via Benzoyl Chloride

While the reaction of trifluoroacetic acid with benzoyl chloride is a known transformation, detailed experimental procedures are not extensively reported in readily available literature.[1][2] The following protocol is a generalized procedure based on established principles of acyl chloride synthesis. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

Trifluoroacetic acid (TFA), anhydrous

-

Benzoyl chloride, freshly distilled

-

An inert, high-boiling solvent (e.g., dichlorobenzene), if necessary

-

Distillation apparatus

-

Reaction vessel equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize evolved HCl if any side reactions occur)

Procedure:

-

Reaction Setup: In a fume hood, charge a dry reaction vessel with equimolar amounts of anhydrous trifluoroacetic acid and freshly distilled benzoyl chloride. While the reaction can be performed neat, the use of an inert, high-boiling solvent may be beneficial for temperature control, although it will require subsequent separation.

-

Heating: Heat the reaction mixture to reflux. The temperature will depend on whether a solvent is used. For a neat reaction, the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the distillation of the lower-boiling product, this compound (boiling point: -27 °C).[3]

-

Purification: The crude this compound collected can be further purified by fractional distillation to remove any unreacted starting materials or byproducts.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product. Please note that the reaction yield is dependent on the specific conditions and optimization of the protocol.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Trifluoroacetic Acid | 114.02 | 72.4 | -15.4 |

| Benzoyl Chloride | 140.57 | 197.2 | -1 |

| This compound | 132.47 | -27 | -146 |

| Benzoic Acid (byproduct) | 122.12 | 249 | 122.4 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from trifluoroacetic acid using benzoyl chloride.

References

Trifluoroacetyl Chloride (CAS No. 354-32-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trifluoroacetyl chloride (TFAC), a highly reactive acyl chloride with significant applications in organic synthesis, analytical chemistry, and the pharmaceutical industry. This document consolidates critical data on its physicochemical properties, reactivity, biological interactions, and detailed experimental protocols for its use.

Physicochemical and Safety Data

This compound is a colorless gas at standard temperature and pressure, typically shipped as a liquefied gas under its own vapor pressure.[1][2][3][4] Its high reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 354-32-5 | [1] |

| Molecular Formula | C₂ClF₃O | [1] |

| Molecular Weight | 132.47 g/mol | [4] |

| Appearance | Colorless gas | [3][4] |

| Odor | Pungent | [3] |

| Boiling Point | -27 °C | [1] |

| Melting Point | -146 °C | [1] |

| Density | 1.384 g/mL (as a liquid at 20°C) | [1] |

| Vapor Pressure | 3273 mm Hg at 25 °C | [3] |

| Solubility | Reacts violently with water | [1][3] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Measures |

| Toxicity | Highly toxic by inhalation, ingestion, and skin absorption.[1][2] Vapors are extremely irritating and corrosive to the eyes, skin, and mucous membranes.[1][2][3] A concentration of 35.3 ppm is reported to be lethal to rats within six hours.[1] |

| Flammability | Non-flammable gas.[2] However, containers may rupture violently if exposed to heat or fire, releasing toxic fumes such as hydrogen chloride and hydrogen fluoride.[2] |

| Reactivity | Reacts violently with water, alcohols, amines, alkalis, and strong oxidizing agents.[1][3] May react explosively with ethers in the presence of metal salts.[1] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[2] Keep the container tightly closed in a dry place.[3] |

| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek immediate medical assistance.[2] |

Reactivity and Applications

This compound is a versatile reagent primarily used for the introduction of the trifluoroacetyl group into molecules. This modification can significantly alter the chemical and physical properties of the parent compound, such as its volatility, stability, and biological activity.

Trifluoroacetylation Reactions

The primary application of this compound is in trifluoroacetylation, a reaction where the trifluoroacetyl group (CF₃CO-) is attached to a nucleophile.

-

Alcohols and Phenols: React with this compound to form trifluoroacetate esters. This reaction is often used to protect hydroxyl groups or to introduce a trifluoromethyl moiety.

-

Amines: Readily react to form stable trifluoroacetamides. This is a common method for protecting amine groups during multi-step syntheses.

-

Thiols: React in a similar manner to alcohols to yield trifluorothioacetates.

The high reactivity of this compound allows these reactions to proceed under mild conditions.

References

An In-depth Technical Guide to the Physical Properties of Trifluoroacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetyl chloride (CF₃COCl) is a reactive acyl chloride that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the introduction of the trifluoromethyl group, which can significantly alter the chemical and biological properties of a molecule. A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective use in synthetic protocols. This guide provides a comprehensive overview of the key physical characteristics of this compound, with a focus on its boiling and melting points.

Quantitative Physical Properties

The fundamental physical constants of this compound are summarized in the table below for quick reference.

| Property | Value | Units | Notes |

| Boiling Point | -27[1][2][3][4] | °C | At standard atmospheric pressure. |

| Melting Point | -146[1][2][3][4] | °C | |

| Molar Mass | 132.47[1][5] | g/mol | |

| Density (liquid) | 1.384[1] | g/mL | At 20 °C under pressure. |

| Vapor Density | 4.6[1][3][4] | Relative to air (air = 1). |

Experimental Protocols

Accurate determination of the physical properties of a volatile and reactive compound like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-scale Method)

Given the low boiling point of this compound, a micro-scale method using a Thiele tube is appropriate.

Apparatus:

-

Thiele tube

-

High-range thermometer (-50 to 100 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating bath fluid

-

Bunsen burner or micro-burner

-

Stand and clamps

Procedure:

-

A small amount of this compound is carefully introduced into the small test tube. Due to its gaseous nature at room temperature, this step must be performed in a well-ventilated fume hood and the compound should be handled as a condensed liquid at low temperatures.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with a suitable heating bath fluid, and the thermometer-test tube assembly is clamped so that the sample is immersed in the fluid.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued once a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Melting Point

The extremely low melting point of this compound necessitates the use of a cryostat or a specialized low-temperature melting point apparatus.

Apparatus:

-

Low-temperature melting point apparatus or cryostat with viewing capabilities

-

Capillary tubes

-

Low-temperature thermometer

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube at a temperature below its boiling point and then flash-frozen using liquid nitrogen.

-

The sealed capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

-

The apparatus is programmed to slowly increase the temperature at a controlled rate (e.g., 1-2 °C per minute) from a temperature well below the expected melting point.

-

The temperature range is recorded from the point at which the first signs of melting are observed to when the last solid crystal disappears.[7][8][9]

Determination of Vapor Density (Dumas Method)

The Dumas method is a classic technique for determining the molar mass and vapor density of a volatile substance.

Apparatus:

-

Erlenmeyer flask (e.g., 125 mL) with a small opening

-

Aluminum foil

-

Beaker (for water bath)

-

Hot plate

-

Analytical balance

-

Thermometer

-

Barometer

Procedure:

-

A clean, dry Erlenmeyer flask is covered with a small piece of aluminum foil, and a tiny pinhole is made in the foil. The mass of the flask and foil is recorded.

-

A small amount of liquid this compound is introduced into the flask.

-

The flask is heated in a boiling water bath, ensuring the water level is above the level of the flask's opening.[10][11]

-

The liquid will vaporize and drive the air out of the flask. Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The vapor will condense back into a liquid.

-

The outside of the flask is thoroughly dried, and the mass of the flask, foil, and condensed vapor is measured.

-

The volume of the flask is determined by filling it completely with water and measuring the mass of the water. The volume is calculated using the density of water at the measured temperature.

-

The atmospheric pressure is recorded from a barometer.

-

The vapor density can be calculated using the mass of the vapor, the volume of the flask, and the ideal gas law.[3][12]

Logical Workflow and Safety

Due to its hazardous nature, a strict protocol must be followed when handling this compound. The following diagram illustrates the logical workflow for its safe use in a laboratory setting.

Caption: Safe handling workflow for this compound.

This workflow emphasizes the critical safety precautions necessary at each stage of using this compound, from preparation to cleanup. Adherence to these steps is essential to mitigate the risks associated with this reactive and toxic compound.[1][2][13]

References

- 1. oakwoodchemical.com [oakwoodchemical.com]

- 2. echemi.com [echemi.com]

- 3. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pennwest.edu [pennwest.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]

- 12. Dumas vapor density [web.lemoyne.edu]

- 13. leonidchemicals.net [leonidchemicals.net]

Trifluoroacetyl Chloride: A Comprehensive Technical Guide for Researchers

Trifluoroacetyl chloride (TFAC) is a highly reactive acyl chloride that serves as a crucial reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the introduction of the trifluoroacetyl group, which can significantly alter the chemical and physical properties of molecules, enhancing their stability, volatility, or biological activity. This guide provides an in-depth overview of this compound, including its chemical formula, molecular weight, physicochemical properties, synthesis, and key applications with detailed experimental protocols.

Core Properties of this compound

This compound is a colorless gas at standard temperature and pressure, typically shipped as a liquefied gas under its own vapor pressure.[1] Its high reactivity necessitates careful handling in a well-ventilated fume hood, with appropriate personal protective equipment.

| Property | Value | Reference(s) |

| Chemical Formula | C₂ClF₃O | [2][3] |

| Molecular Weight | 132.47 g/mol | [2][4] |

| Melting Point | -146 °C | [3][5] |

| Boiling Point | -27 °C | [3][5] |

| Density | 1.335 g/cm³ | [5] |

| Vapor Density | 4.6 (vs air) | [4][5] |

| Appearance | Colorless gas | [1] |

| Solubility | Reacts exothermically with water | [1] |

Synthesis of this compound

The industrial production of this compound often involves the chlorination of trifluoroacetaldehyde. One patented method describes the catalytic chlorination of trifluoroacetaldehyde (fluoral) with chlorine in the gaseous phase over an active carbon catalyst.[6] This process allows for a nearly complete conversion of fluoral and yields high amounts of this compound.[6]

Another synthetic route involves the reaction of trifluoroacetic acid with benzoyl chloride.[7] Additionally, it can be prepared by reacting trifluoroacetic anhydride with a suitable chlorinating agent.

Key Reactions and Applications in Drug Development

This compound is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols.[3] This reactivity is harnessed in various applications within drug development and chemical analysis.

Trifluoroacetylation

The primary application of this compound is in trifluoroacetylation, the introduction of a trifluoroacetyl group (-COCF₃) onto a molecule. This modification is valuable for several reasons:

-

Protecting Group: The trifluoroacetyl group can be used as a protecting group for amines and alcohols in multi-step syntheses.

-

Enhanced Volatility for GC Analysis: Derivatization with this compound increases the volatility of polar compounds like amines, alcohols, and sterols, making them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[8][9]

-

Modification of Biological Activity: The introduction of the trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. Several FDA-approved drugs contain a trifluoromethyl group.[10]

The general reaction scheme for the trifluoroacetylation of an alcohol or an amine is depicted below:

Caption: General workflow for the trifluoroacetylation of alcohols and amines.

Experimental Protocols

Trifluoroacetylation of Amines for GC-MS Analysis

This protocol describes a general procedure for the derivatization of primary and secondary amines using trifluoroacetic anhydride (TFAA), a common and effective trifluoroacetylating agent. While this compound can be used, TFAA is often preferred for its ease of handling.

Materials:

-

Amine sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Anhydrous pyridine (optional, as a catalyst)

-

Heating block or water bath

-

GC vials with caps

-

Microsyringes

Procedure:

-

Sample Preparation: Dissolve a known amount of the amine sample (typically 1-5 mg) in 1 mL of an anhydrous solvent in a clean, dry GC vial.

-

Reagent Addition: Add 100 µL of trifluoroacetic anhydride to the vial. If the amine is sterically hindered, 10-20 µL of anhydrous pyridine can be added to catalyze the reaction.

-

Reaction: Cap the vial tightly and heat the mixture at 60-70 °C for 30 minutes in a heating block or water bath.

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

GC-MS Conditions (Example for long-chain alkyl amines): [11]

-

Column: DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector Temperature: 290 °C

-

Oven Program: 150 °C (1 min hold), then ramp at 3 °C/min to 280 °C (hold 50 min)

-

Carrier Gas: Helium

-

Detector: Flame Ionization Detector (FID) at 320 °C or Mass Spectrometer

Synthesis of N-Trifluoroacetyl-L-tyrosine

This protocol is adapted from a procedure for the trifluoroacetylation of amino acids.[12]

Materials:

-

L-(-)-tyrosine

-

Dimethyl sulfoxide (DMSO)

-

1,1,1-trichloro-3,3,3-trifluoroacetone

-

1-Butanol

-

Acetone

-

Benzene

-

Silica gel for column chromatography

-

Round-bottomed flask with magnetic stirrer and condenser

-

Ice water bath

Procedure:

-

Reaction Setup: In a two-necked, round-bottomed flask, suspend 18.12 g (0.1001 mole) of L-(-)-tyrosine in 130 mL of dimethyl sulfoxide.

-

Reagent Addition: Cool the suspension in an ice water bath. Once the internal temperature reaches 10–15 °C, add 64.62 g (0.2999 mole) of 1,1,1-trichloro-3,3,3-trifluoroacetone through the condenser, maintaining the reaction temperature below 35 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for 22 hours.

-

Work-up: Pour the reaction mixture into 660 mL of ice water.

-

Extraction: Extract the aqueous mixture with two portions (660 mL and 400 mL) of 1-butanol.

-

Purification: Concentrate the combined organic extracts on a rotary evaporator and then under high vacuum. Dissolve the resulting semi-solid in a minimum amount of acetone and purify by column chromatography on silica gel, eluting with benzene-acetone mixtures to yield N-trifluoroacetyl-L-tyrosine.

Safety and Handling

This compound is a toxic and corrosive gas.[1][4] It reacts violently with water, amines, alcohols, and alkalis.[2][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a face shield, must be worn. In case of inhalation, move the individual to fresh air and seek immediate medical attention. Skin or eye contact should be treated by flushing with copious amounts of water for at least 15 minutes.

References

- 1. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 354-32-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. US4643851A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. This compound | 354-32-5 | Benchchem [benchchem.com]

- 8. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]

- 9. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Analysis of Trifluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for trifluoroacetyl chloride (TFAC). It includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows for analysis. This compound is a colorless, toxic gas at standard conditions, often shipped as a liquid under pressure.[1][2][3] It is highly reactive, especially with water and other nucleophiles, which necessitates careful handling during spectroscopic analysis.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives. Due to its molecular structure (CF₃COCl), ¹⁹F and ¹³C NMR are the most relevant techniques.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for confirming the presence of the trifluoroacetyl group.

Table 1: ¹⁹F NMR Spectroscopic Data for the Trifluoroacetyl Group

| Nucleus | Typical Chemical Shift Range (ppm) | Reference | Multiplicity |

| ¹⁹F | -67 to -85 | CFCl₃ | Singlet |

| Note: The specific chemical shift is influenced by several factors.[5][6] |

The chemical shift of the fluorine atoms in the trifluoroacetyl group is sensitive to its chemical environment. Factors such as solvent polarity, concentration, substrate topology, and the electronic environment of the molecule it is attached to can cause variations in the observed chemical shift, sometimes by as much as 15 ppm.[5][6]

Caption: Factors influencing the ¹⁹F NMR chemical shift of the trifluoroacetyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show two distinct signals corresponding to the carbonyl carbon and the trifluoromethyl carbon.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity (J-coupling with ¹⁹F) |

| C =O | 160 - 180 | Quartet (²J_CF) |

| C F₃ | 110 - 125 | Quartet (¹J_CF) |

| Note: The carbonyl carbon of acyl chlorides is typically found in the 160-180 ppm range. The CF₃ carbon signal is split into a quartet by coupling to the three fluorine atoms. |

¹H NMR Spectroscopy

This compound (CF₃COCl) contains no hydrogen atoms, and therefore, its ¹H NMR spectrum will show no signals. However, it is widely used as a derivatizing agent for alcohols, phenols, thiols, and amines, allowing for the characterization of these functional groups using ¹⁹F NMR.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the carbonyl (C=O) stretching vibration.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1775 - 1810[9] | Strong | The high frequency is due to the strong electron-withdrawing effects of both the chlorine and the trifluoromethyl group. Saturated acyl chlorides typically show a C=O band around 1800 cm⁻¹.[10] |

| C-F Stretch | 1100 - 1300 | Strong | Multiple strong bands are expected in this region. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | This absorption is in the fingerprint region and can be difficult to assign definitively. |

Experimental Protocols

Given the reactive and gaseous nature of this compound, specific handling procedures are required.

NMR Spectroscopy Protocol

Sample Preparation (General for Stable Compounds):

-

Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[11][12]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[13]

-

Transfer the solution to a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[12]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe before inserting it into the spectrometer.

Specific Protocol for this compound: Due to its low boiling point (-27 °C)[1], this compound must be handled as a gas or condensed at low temperatures.

-

Low-Temperature Solution NMR: Cool an NMR tube containing a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a cold bath (e.g., dry ice/acetone).

-

Carefully bubble gaseous this compound into the cold solvent until a suitable concentration is reached.

-

Seal the NMR tube immediately while still cold to prevent the gas from escaping.

-

Acquire the NMR spectrum at a low temperature where the sample remains in the liquid phase.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (e.g., ¹⁹F, ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data.[12]

IR Spectroscopy Protocol

Sample Preparation: this compound is a gas and is highly reactive with water (including atmospheric moisture).[2][4] All equipment must be scrupulously dry.

-

Gas-Phase IR: Evacuate an IR gas cell connected to a vacuum line.

-

Introduce a small amount of this compound gas into the cell to an appropriate pressure.

-

Acquire the spectrum. This is the preferred method to avoid solvent interference.

-

Solution-Phase IR: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., hexane or carbon tetrachloride) in a glovebox or under an inert atmosphere.

-

Quickly inject the solution into a sealed, demountable liquid IR cell with salt plates (e.g., KBr or NaCl) that are transparent in the mid-IR region.

-

Acquire the spectrum immediately.

Derivatization Workflow for ¹⁹F NMR Analysis

This compound is an excellent reagent for derivatizing nucleophilic functional groups for analysis by ¹⁹F NMR.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. reddit.com [reddit.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Reaction of Trifluoroacetyl Chloride with Water and Moist Air

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between trifluoroacetyl chloride (TFAC), water, and moist air. This compound is a highly reactive chemical intermediate utilized in the synthesis of pharmaceuticals, agricultural chemicals, and other specialized compounds. A thorough understanding of its reactivity with water is critical for its safe handling, application in chemical synthesis, and for modeling its environmental fate. This document details the reaction mechanism, kinetics, thermodynamics, and provides illustrative experimental protocols.

Reaction Overview

This compound reacts rapidly and exothermically with water and atmospheric moisture in a hydrolysis reaction. The primary products of this reaction are trifluoroacetic acid (TFAA) and hydrogen chloride (HCl) gas.[1][2] The reaction is vigorous and results in the fuming of hydrogen chloride gas upon exposure to moist air.[3]

The overall chemical equation for the hydrolysis of this compound is:

CF₃COCl + H₂O → CF₃COOH + HCl

This reaction is of significant interest in synthetic chemistry, where the high reactivity of this compound is harnessed to introduce the trifluoroacetyl group into various molecules. In the context of atmospheric science, this hydrolysis is the primary degradation pathway for this compound released into the environment.

Reaction Mechanism

The hydrolysis of this compound proceeds through a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated.

Step 3: Deprotonation A water molecule acts as a base, abstracting a proton from the oxonium ion to yield trifluoroacetic acid and a hydronium ion. The chloride ion then associates with the hydronium ion, effectively forming hydrochloric acid in the aqueous phase, or evolving as HCl gas.

Quantitative Data

The following tables summarize the key quantitative data regarding the kinetics and thermodynamics of the this compound hydrolysis reaction.

Table 1: Reaction Kinetics

| Parameter | Value | Conditions |

| Hydrolysis Rate Constant (k) | ~11 s⁻¹ | 25 °C in pure water[3] |

| Hydrolysis Half-life (t₁/₂) | 0.063 s | 25 °C in pure water[3] |

| H√k | 60 M·atm⁻¹·s⁻¹/² | 273 K |

| Tropospheric Lifetime | 0.04 - 2 days | 5 - 11 °C[1][3] |

Table 2: Thermodynamic Data

| Parameter | Value |

| Standard Enthalpy of Hydrolysis (ΔH°rxn) | -112.3 kJ/mol (Calculated) |

| Heat of Vaporization (ΔHvap) | 20 kJ/mol[2] |

The standard enthalpy of hydrolysis was calculated using the standard enthalpies of formation (ΔHf°) for each reactant and product (this compound (g): -736.8 kJ/mol, Water (l): -285.8 kJ/mol, Trifluoroacetic acid (l): -1041.8 kJ/mol, Hydrogen chloride (g): -92.3 kJ/mol).

Experimental Protocols

Due to the rapid nature of the reaction, specialized techniques are required to measure the kinetics of this compound hydrolysis. A stopped-flow spectrophotometry setup is a suitable method for this purpose.

Representative Experimental Protocol: Stopped-Flow Spectrophotometry

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an aqueous solution.

Materials:

-

Stopped-flow spectrophotometer

-

Syringes for reactant delivery

-

This compound solution in a dry, inert solvent (e.g., acetonitrile)

-

Buffered aqueous solution (e.g., phosphate buffer at a specific pH)

-

pH indicator solution (optional, if monitoring pH change)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a dry, inert solvent. The concentration should be chosen such that after mixing in the stopped-flow apparatus, the final concentration is suitable for the detection method.

-

Prepare the buffered aqueous solution at the desired pH and temperature.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument, including the syringes and mixing chamber, to the desired reaction temperature.

-

Set the spectrophotometer to a wavelength where a change in absorbance is expected upon reaction. This could be due to the disappearance of a reactant or the appearance of a product, or a change in a pH indicator.

-

-

Data Acquisition:

-

Load one syringe with the this compound solution and the other with the buffered aqueous solution.

-

Rapidly inject the two solutions into the mixing chamber. The instrument's dead time (the time between mixing and the first measurement) should be significantly shorter than the reaction half-life.

-

Record the change in absorbance over time. The data acquisition rate should be high enough to accurately capture the rapid decay of the reactant or formation of the product.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (where the concentration of water is in large excess and considered constant), the reaction will follow first-order kinetics with respect to this compound.

-

Plot the natural logarithm of the change in absorbance (ln(At - A∞)) versus time.

-

The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').

-

Visualizations

The following diagrams illustrate the reaction pathway, a generalized experimental workflow, and the relationship between reactant concentration and reaction rate.

References

A Comprehensive Technical Guide to the Basic Reactivity of Trifluoroacetyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetyl chloride (CF₃COCl) is a highly reactive acylating agent extensively utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its heightened reactivity, a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group, facilitates the efficient introduction of the trifluoroacetyl moiety onto a diverse range of nucleophiles. This guide provides an in-depth technical overview of the fundamental reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with a comprehensive understanding of its synthetic utility.

Core Principles of Reactivity

This compound's reactivity is fundamentally governed by the pronounced electrophilicity of its carbonyl carbon. The fluorine atoms on the adjacent methyl group exert a strong negative inductive effect (-I), withdrawing electron density from the carbonyl carbon and rendering it highly susceptible to nucleophilic attack. This makes this compound significantly more reactive than its non-fluorinated analog, acetyl chloride.

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution pathway.

Reactivity with Nitrogen Nucleophiles (Amines)

This compound reacts readily with primary and secondary amines to form stable trifluoroacetamides. These reactions are typically rapid and exothermic.[1] The resulting trifluoroacetyl group can serve as a protecting group for amines in multi-step syntheses, offering stability in acidic conditions and facile cleavage under mild basic conditions.[2]

Quantitative Data for Trifluoroacetylation of Amines

| Nucleophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Primary/Secondary Amine | Trifluoroacetic anhydride | DCM or THF | 0 to RT | 1-4 h | High | [2] |

| Amino Acid | Trifluoroacetic anhydride | Not specified | 150 | 5-10 min | Not specified | [2] |

| Aromatic Amine | Trifluoroacetic acid/Triphosgene | Not specified | RT | < 1 h | High | [3] |

Experimental Protocol: Trifluoroacetylation of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using this compound.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the primary amine (1.0 eq.) and a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether. A base, typically pyridine or triethylamine (1.1 eq.), is added to scavenge the HCl byproduct.

-

Reaction: The solution is cooled to 0 °C in an ice bath. This compound (1.1 eq.) is dissolved in the same dry solvent and added dropwise to the stirred amine solution over 15-30 minutes.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-trifluoroacetylated product. Further purification can be achieved by recrystallization or column chromatography.

Reactivity with Oxygen Nucleophiles (Alcohols and Phenols)

This compound reacts with alcohols and phenols to form trifluoroacetate esters. These reactions are generally efficient but may require a base, such as pyridine, to proceed to completion, especially with less nucleophilic phenols.

Quantitative Data for Trifluoroacetylation of Alcohols and Phenols

| Nucleophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Ethanol | This compound | Ethyl trifluoroacetate | -10 | 1.75 h | >99 (distilled) | [4] |

| Methanol | This compound | Methyl trifluoroacetate | -20 | 1.75 h | >99 (distilled) | [4] |

| Isopropanol | This compound | Isopropyl trifluoroacetate | -19 to -25 | 1.75 h | >97 | [4] |

| Phenol | Acetic Anhydride/Pyridine | Carbon Tetrachloride | Not specified | Not specified | Not specified | [5] |

Experimental Protocol: Synthesis of Ethyl Trifluoroacetate

The following protocol is adapted from a patented procedure for the synthesis of trifluoroacetate esters.[4]

-

Setup: A reactor is charged with a "heel" of previously prepared ethyl trifluoroacetate and cooled to -10 °C.

-

Reagent Addition: this compound (199 g) is added to the reactor, maintaining the temperature at -10 °C.

-

Reaction: Ethanol (55.8 g) is added over 60 minutes, followed by an additional 14 g of ethanol over 45 minutes, while keeping the temperature constant.

-

Work-up: The mixture is allowed to warm to room temperature with stirring to degas the HCl byproduct.

-

Isolation: The resulting crude ethyl trifluoroacetate (356 g) is purified by distillation at atmospheric pressure to yield the final product (338 g, >99% pure).[4]

Reactivity with Sulfur Nucleophiles (Thiols)

Thiols react with this compound in a manner analogous to alcohols, yielding S-trifluoroacetylated compounds (thioesters). These reactions are generally efficient and proceed under mild conditions.

Quantitative Data for Trifluoroacetylation of Thiols

| Nucleophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Ethanethiol | This compound | Ethyl trifluorothioacetate | -25 | 1.75 h | Not specified | [4] |

Experimental Protocol: Synthesis of S-Ethyl Trifluorothioacetate

This protocol is based on a patented procedure for thioester synthesis.[4]

-

Setup: A reactor is charged with a "heel" of previously prepared ethyl trifluorothioacetate and cooled to -25 °C.

-

Reagent Addition: this compound (132.5 g) is added, maintaining the low temperature.

-

Reaction: Ethanethiol (75.1 g) is added over 60 minutes, followed by an additional 18.8 g over 45 minutes.

-

Work-up and Isolation: The mixture is allowed to warm to room temperature to remove HCl, and the product is then purified by distillation.

Reactivity with Carbon Nucleophiles (Organometallic Reagents)

This compound reacts with organometallic reagents, such as Grignard and organolithium reagents, to form trifluoromethyl ketones.[6] Due to the high reactivity of this compound and the resulting ketone, over-addition to form a tertiary alcohol can be a significant side reaction with highly reactive organometallics like Grignard reagents. The use of less reactive organocuprates (Gilman reagents) can often provide the ketone as the major product.[7]

Representative Reactions with Organometallic Reagents

| Organometallic Reagent | Product |

| Phenylmagnesium bromide | 2,2,2-Trifluoroacetophenone |

| Methyllithium | 1,1,1-Trifluoroacetone |

Experimental Protocol: Reaction with a Grignard Reagent (General)

-

Setup: A flame-dried, three-necked flask is charged with magnesium turnings and a crystal of iodine under an inert atmosphere. A solution of the corresponding alkyl or aryl halide in dry diethyl ether or THF is added dropwise to initiate the Grignard reagent formation.

-

Reaction: The solution of the Grignard reagent is cooled to a low temperature (e.g., -78 °C). A solution of this compound in the same dry solvent is added dropwise.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

-

Isolation: The combined organic layers are dried and concentrated. The product is then purified by chromatography or distillation.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for trifluoroacetylation and the logical relationship of this compound's reactivity.

Conclusion

This compound is a potent and versatile reagent for the introduction of the trifluoroacetyl group into a wide array of molecules. Its high reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, ensures efficient acylation of amines, alcohols, thiols, and carbon nucleophiles. A thorough understanding of its reactivity profile and the appropriate experimental conditions is crucial for its effective application in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this valuable chemical entity.

References

- 1. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 4. Trifluoroacetylation of alcohols: a newly detected reaction of CF3CO3H - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 354-32-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to Trifluoroacetyl Chloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetyl chloride (TFAC), with the chemical formula C₂ClF₃O, is a highly reactive and versatile reagent that holds a significant position in the landscape of modern organic and medicinal chemistry.[1] As the perfluorinated analogue of acetyl chloride, its unique chemical properties, primarily driven by the strong electron-withdrawing nature of the trifluoromethyl group, make it an invaluable tool for the introduction of trifluoroacetyl and trifluoromethyl moieties into a wide array of molecules.[2] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, key properties, and pivotal role in various scientific domains, particularly in drug development.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of organofluorine chemistry.[2] While the precise first synthesis of this compound is not prominently documented in readily available historical summaries, its emergence is a logical progression from the foundational work on related fluorinated compounds in the early 20th century. The pioneering work of Belgian chemist Frédéric Swarts, who developed methods for the synthesis of organofluorine compounds in the late 19th and early 20th centuries, laid the groundwork for the synthesis of a wide range of fluorinated molecules.

Early methods for preparing related compounds, such as trifluoroacetic acid (TFA), involved processes like the electrofluorination of acetyl chloride or acetic anhydride.[2] The conversion of trifluoroacetic acid to its corresponding acid chloride, a common transformation in organic chemistry, was a likely early route to obtaining this compound. A documented method involves the reaction of trifluoroacetic acid with benzoyl chloride.[2][3]

Physicochemical and Spectroscopic Properties

This compound is a colorless, toxic gas at standard temperature and pressure, with a pungent odor.[4] It is typically shipped and handled as a liquid under pressure.[1] The strong electron-withdrawing effect of the three fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2]

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂ClF₃O | [4] |

| Molar Mass | 132.47 g/mol | [4] |

| Melting Point | -146 °C | [5] |

| Boiling Point | -27 °C | [5] |

| Density | 1.335 g/cm³ | [4] |

| Vapor Density | 4.6 (vs air) | [4] |

| Vapor Pressure | 3760 mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the late 1970s, this compound was explored as a reagent for ¹⁹F NMR analysis of amines, alcohols, thiols, and phenols.[1][6][7] The resulting trifluoroacetylated derivatives exhibit characteristic chemical shifts in their ¹⁹F NMR spectra, which can be used to identify and quantify these functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows a strong absorption band characteristic of the C=O stretching vibration in acyl chlorides, typically at a higher frequency due to the electron-withdrawing fluorine atoms.

-

Mass Spectrometry (MS) : Mass spectrometry of this compound and its derivatives provides valuable information about their molecular weight and fragmentation patterns, aiding in their identification.[8]

Key Synthesis Methodologies and Experimental Protocols

The synthesis of this compound has evolved from early laboratory-scale preparations to more efficient and scalable industrial processes. Several key methods have been developed, each with its own advantages and applications.

From Trifluoroacetic Acid and its Derivatives

A common laboratory-scale synthesis involves the reaction of trifluoroacetic acid with a chlorinating agent.

Experimental Protocol: Reaction of Trifluoroacetic Acid with Benzoyl Chloride [2]

-

Reaction Setup : In a flask equipped with a reflux condenser and a distillation apparatus, trifluoroacetic acid is mixed with an excess of benzoyl chloride.

-

Reaction : The mixture is heated to reflux. The more volatile this compound distills off as it is formed.

-

Purification : The collected distillate is then purified by fractional distillation to yield pure this compound.

Caption: Synthesis of TFAC from Trifluoroacetic Acid.

Industrial Scale Production

Industrial manufacturing often employs continuous gas-phase reactions for efficiency and cost-effectiveness.

A prominent industrial route involves the fluorination of trichloroacetyl chloride to produce trifluoroacetyl fluoride, which is then converted to the chloride.[2]

Experimental Protocol: Two-Step Industrial Synthesis

Step 1: Formation of Trifluoroacetyl Fluoride [9][10]

-

Catalyst Bed : A reactor is packed with a chromium-based fluorination catalyst.

-

Gaseous Feed : A gaseous mixture of trichloroacetyl chloride and anhydrous hydrogen fluoride is passed through the heated catalyst bed (250-325 °C).

-

Product Stream : The exiting gas stream, primarily containing trifluoroacetyl fluoride and hydrogen chloride, is collected.

Step 2: Halogen Exchange to this compound [1]

-

Second Reactor : The crude trifluoroacetyl fluoride stream is mixed with a chlorinated hydrocarbon (e.g., carbon tetrachloride).

-

Catalytic Conversion : This mixture is passed over a chromium oxyfluoride catalyst at elevated temperatures (100-350 °C).

-

Isolation : this compound is isolated from the reaction mixture by fractionation.

Caption: Industrial production of this compound.

This method provides a direct route to this compound.[5][11]

Experimental Protocol [11]

-

Reactor Setup : A fixed or fluidized bed reactor is filled with an activated carbon catalyst.

-

Reactant Feed : A gaseous mixture of trifluoroacetaldehyde (fluoral) and chlorine, often diluted with an inert gas like nitrogen and hydrochloric acid, is continuously passed through the reactor.

-

Reaction Conditions : The reaction is maintained at a temperature between 130 °C and 250 °C.

-

Product Isolation : The product stream is cooled to condense the this compound, which is then purified by distillation.

| Parameter | Value | Reference(s) |

| Reactants | Trifluoroacetaldehyde, Chlorine | [11] |

| Catalyst | Activated Carbon | [11] |

| Temperature | 130 - 250 °C | [11] |

| Phase | Gas | [11] |

| Yield | High (up to 94.2%) | [11] |

This process represents another significant industrial method.[12][13][14]

Experimental Protocol [12][13]

-

Vapor Phase Reaction : 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), oxygen, and a small amount of water are reacted in the vapor phase.

-

Reactor Type : A reactor designed for perfect mixing is used to prevent localized heating.

-

Reaction Conditions : The reaction is typically carried out at temperatures between 250 °C and 400 °C and pressures of 25 to 35 kg/cm ².

-

Product Mixture : The reaction yields a mixture of this compound as the main product and trifluoroacetic acid as a byproduct.

-

Separation : The products are separated by distillation.

Applications in Research and Drug Development

This compound is a cornerstone reagent in modern organic synthesis, primarily utilized for the introduction of the trifluoroacetyl group, which can serve as a protecting group or as a precursor to the trifluoromethyl group.

Trifluoroacetylation Reactions

This compound readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols to form the corresponding trifluoroacetyl derivatives.[7]

Experimental Protocol: Trifluoroacetylation of an Aniline [15]

-

Reaction Setup : Aniline is dissolved in a suitable solvent (e.g., dichloromethane) in a flask equipped with a stirring mechanism and cooled in an ice bath.

-

Reagent Addition : Trifluoroacetic acid is added, followed by the addition of triethylamine. After a few minutes, the aniline is added.

-

Reaction : The ice bath is removed, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Isolation : Upon completion, the reaction mixture is filtered through silica gel to remove inorganic salts. The solvent is removed under reduced pressure to yield the N-trifluoroacetylated aniline derivative.

Caption: Trifluoroacetylation of Aniline.

Role in Drug Development

The introduction of fluorine-containing groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).

A notable example is its use in the synthesis of Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[7] While the final acylation step in ibrutinib synthesis often uses acryloyl chloride, intermediates can be prepared using trifluoroacetylation for protection or activation.[16][17] The ability to precisely introduce trifluoromethyl groups is crucial in the design of modern pharmaceuticals.

Conclusion